molecular formula C15H22BClO3 B566858 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-41-3

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B566858
CAS No.: 1218789-41-3
M. Wt: 296.598
InChI Key: UHYRQTTUPFEKMU-UHFFFAOYSA-N
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Description

This compound, also known as 3-Chloro-5-propoxyphenylboronic acid, pinacol ester, is a laboratory chemical used for scientific research and development . It is also referred to by its CAS Number: 1218789-41-3 .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code, which represents the structure, is 1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), and oxygen (O) atoms.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.46 . It is a solid at room temperature .

Scientific Research Applications

  • Allylating Reagent for Homoallylic Alcohols and Amines : This compound serves as an allylating agent for the preparation of homoallylic alcohols and amines. It is characterized by 1H, 13C, and 11B NMR and can be purified by distillation. It is soluble in organic solvents and is stable to air and water. However, it can cause eye, respiratory system, and skin irritation (Ramachandran & Gagare, 2010).

  • Synthesis of Stilbenes for Neurodegenerative Disease Therapeutics : Novel derivatives of this compound have been synthesized and are being studied for their potential therapeutic applications in neurodegenerative diseases. These derivatives show promise as intermediates for conjugated polyenes in new material technologies, such as LCD (Liquid Crystal Display) technology (Das et al., 2015).

  • Serine Protease Inhibition : Certain derivatives of this compound exhibit inhibitory activity against serine proteases, including thrombin. These compounds were studied in both solid state and solution, showing weak N–B coordination (Spencer et al., 2002).

  • Preparative Synthesis via Continuous Flow : A scalable process for the preparation of this compound has been developed. This process addresses issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).

  • Palladium-Catalyzed Silaboration of Allenes : This compound is used in a regio- and stereoselective synthesis method of various 2-silylallylboronates from allenes. This method has high stereoselectivity and can be applied to the synthesis of homoallylic alcohols (Chang et al., 2005).

  • Lipogenic Inhibitors in Lipid-Lowering Drugs : A library of novel derivatives has been synthesized, showing lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. These derivatives are potential leads for next-generation lipid-lowering drugs (Das et al., 2011).

Properties

IUPAC Name

2-(3-chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYRQTTUPFEKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675262
Record name 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-41-3
Record name 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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